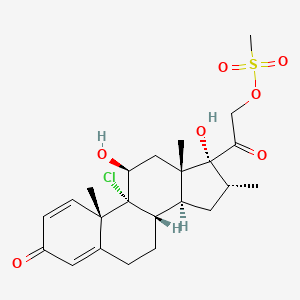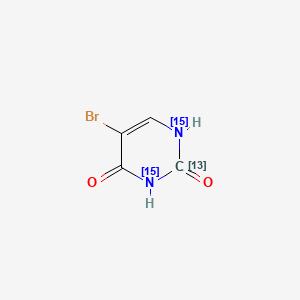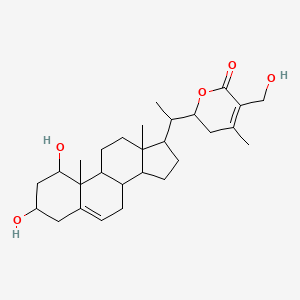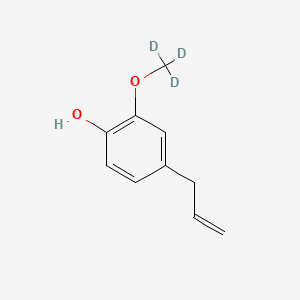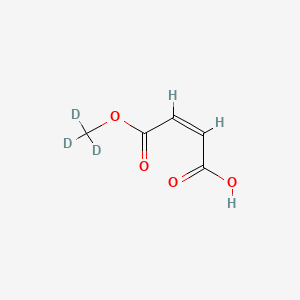
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid is a deuterated ester derivative of (2Z)-2-Butenedioic Acid 1-Methyl Ester. This compound is often used in scientific research due to its unique properties, including its stability and reactivity. The deuterium atoms in the compound make it particularly useful in various analytical and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid typically involves the esterification of (2Z)-2-Butenedioic Acid with methanol-d3. This reaction is catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
(2Z)-2-Butenedioic Acid+Methanol-d3→(2Z)-2-Butenedioic Acid 1-Methyl Ester-d3+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form (2Z)-2-Butenedioic Acid and methanol-d3.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to an alcohol.
Substitution: Nucleophilic reagents can be used to substitute the ester group with other functional groups.
Major Products
Hydrolysis: (2Z)-2-Butenedioic Acid and methanol-d3.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and analytical chemistry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Wirkmechanismus
The mechanism of action of (Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, making it a valuable tool in studying reaction mechanisms. The compound can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Butanoate: Found in pineapple oil, used in flavorings and fragrances.
Ethyl Acetate: Common solvent used in extractions and as a nail polish remover.
Isopentyl Acetate: Found in banana oil, used in flavorings and fragrances.
Uniqueness
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic properties. This makes it particularly useful in studies requiring precise tracking of molecular interactions and pathways.
Eigenschaften
IUPAC Name |
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2-/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAVTQWNUWKEO-CZENPIIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
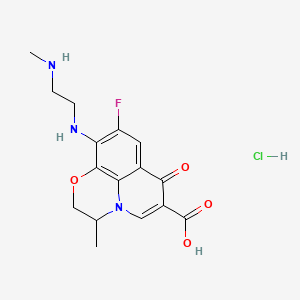
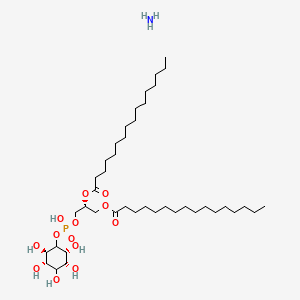
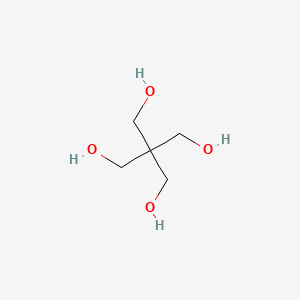

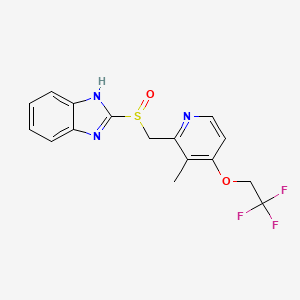

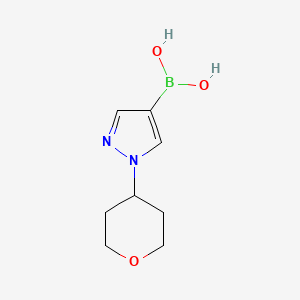
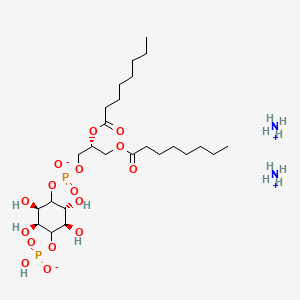
![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)
